molecular formula C16H15N3O5 B5988381 N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide

Cat. No.: B5988381
M. Wt: 329.31 g/mol
InChI Key: FQTXQCISVBJRJY-LICLKQGHSA-N
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Description

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide is a complex organic compound with a unique structure that includes both hydroxy and nitro functional groups

Preparation Methods

The synthesis of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding carbonyl, amine, and substituted derivatives .

Scientific Research Applications

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar compounds to N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide include:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-24-15-8-12(4-7-14(15)20)10-17-18-16(21)9-11-2-5-13(6-3-11)19(22)23/h2-8,10,20H,9H2,1H3,(H,18,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTXQCISVBJRJY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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